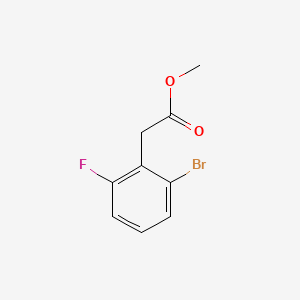

1-Bromo-4-fluoro-2-((2-methoxyethoxy)methyl)benzene

Descripción general

Descripción

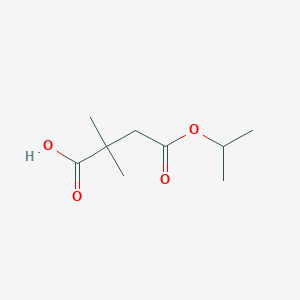

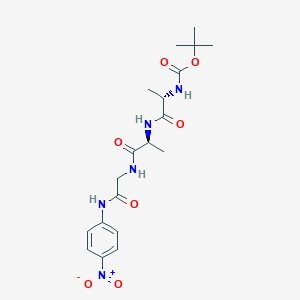

“1-Bromo-4-fluoro-2-((2-methoxyethoxy)methyl)benzene” is a chemical compound with the molecular formula C10H12BrFO2 . It is used as a starting reagent in various chemical reactions .

Synthesis Analysis

The synthesis of “1-Bromo-4-fluoro-2-((2-methoxyethoxy)methyl)benzene” can be achieved using 2-Bromoethyl methyl ether as a starting reagent . An efficient synthetic approach leading to the introduction of the hydroxymethyl group to an aryl moiety via a combination of the Bouveault formylation and hydride reduction has been optimized .Molecular Structure Analysis

The molecular structure of “1-Bromo-4-fluoro-2-((2-methoxyethoxy)methyl)benzene” can be represented by the InChI code: 1S/C9H10BrFO2/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6H,4-5H2,1H3 .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can undergo a potassium iodide exchange reaction with 2-bromoethyl methyl ether in acetone .Aplicaciones Científicas De Investigación

Antimicrobial Agents

Compounds carrying fluoro, bromo, methoxy groups on the benzene ring, such as (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, have been synthesized and demonstrated potent antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi, surpassing the efficacy of reference drugs in some cases (Liaras et al., 2011).

Radiopharmaceuticals

The synthesis of 1-[18F]Fluoromethyl-4-methyl-benzene from its bromo analogue and a series of o-, m-, or p-substituted 1-halomethyl-[18F]fluoromethyl-benzenes by nucleophilic substitution reactions with [18F]fluoride provides new bifunctional labeling agents for radiopharmaceutical applications (Namolingam et al., 2001).

Natural Product Synthesis

The total synthesis of biologically active, naturally occurring compounds like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol showcases the use of bromo and methoxymethyl functionalities in synthesizing complex molecules with potential therapeutic properties (Akbaba et al., 2010).

Material Science

Novel copolymers with bromo, alkoxy, and alkyl ring-disubstituted motifs have been developed, offering insights into the synthesis and properties of materials with specific functionalities, including thermal stability and polymerization behavior (Hussain et al., 2019).

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302 - Harmful if swallowed and H412 - Harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Propiedades

IUPAC Name |

1-bromo-4-fluoro-2-(2-methoxyethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO2/c1-13-4-5-14-7-8-6-9(12)2-3-10(8)11/h2-3,6H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTCOIASTHMSBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-fluoro-2-((2-methoxyethoxy)methyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

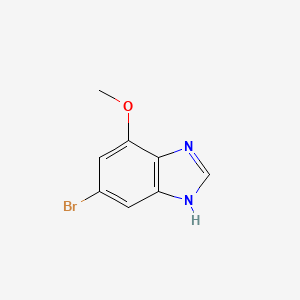

![6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1381200.png)